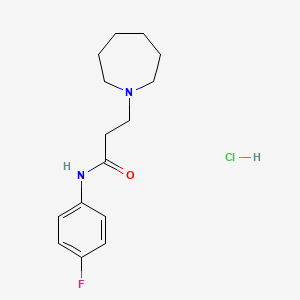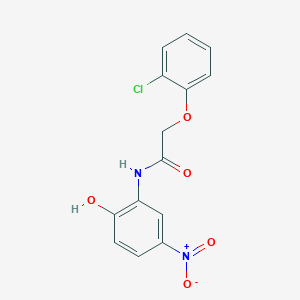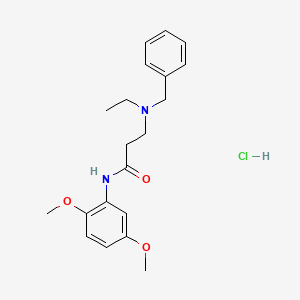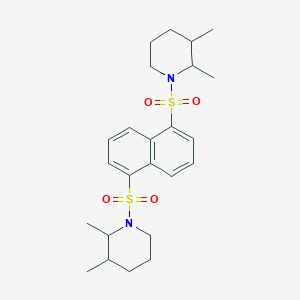
1,1'-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine)
Übersicht
Beschreibung
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) is a complex organic compound with the molecular formula C24H34N2O4S2. This compound features a naphthalene core substituted with two sulfonyl groups, each linked to a 2,3-dimethylpiperidine moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) typically involves the reaction of naphthalene-1,5-disulfonyl chloride with 2,3-dimethylpiperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups. The general reaction scheme is as follows:
Preparation of Naphthalene-1,5-disulfonyl Chloride: Naphthalene is sulfonated using oleum to form naphthalene-1,5-disulfonic acid.
Coupling Reaction: The naphthalene-1,5-disulfonyl chloride is reacted with 2,3-dimethylpiperidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine moieties may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,5-disulfonic acid: A precursor in the synthesis of the target compound.
Naphthalene-1,5-disulfonyl chloride: An intermediate used in the synthesis.
1,1’-(Naphthalene-1,5-diyldisulfonyl)dipyrrolidine: A structurally similar compound with different substituents.
Uniqueness
1,1’-(Naphthalene-1,5-diyldisulfonyl)bis(2,3-dimethylpiperidine) is unique due to the presence of both sulfonyl and piperidine groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
1-[5-(2,3-dimethylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonyl-2,3-dimethylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S2/c1-17-9-7-15-25(19(17)3)31(27,28)23-13-5-12-22-21(23)11-6-14-24(22)32(29,30)26-16-8-10-18(2)20(26)4/h5-6,11-14,17-20H,7-10,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADXEBZWMAZOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1C)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCC(C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


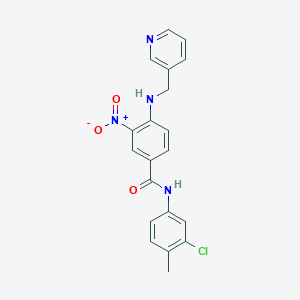
![1-(Benzenesulfonyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3948527.png)
![3,5-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3948535.png)
![1-(3-chlorobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3948537.png)

![N-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid](/img/structure/B3948547.png)
![6-{[(4-CHLOROPHENYL)METHYL]CARBAMOYL}CYCLOHEX-3-ENE-1-CARBOXYLIC ACID](/img/structure/B3948555.png)
![1-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid](/img/structure/B3948562.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]acetamide](/img/structure/B3948566.png)
